molecular formula C15H25NOSi B8515533 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline

7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline

Cat. No. B8515533
M. Wt: 263.45 g/mol
InChI Key: KYTDSKKXQQSOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436008B2

Procedure details

7-{[tert-Butyl(dimethyl)silyl]oxy}quinoline (0.40 g, 1.5 mmol) in methanol (10 mL, 200 mmol) with 40 mg of 10% Pd on carbon was loaded in a bottle of a Parr Shaker hydrogenator, and shaken for 1 hour under hydrogen atmosphere (50 psi). LC/MS showed that only less than 20% of the reduced product was formed. The reaction mixture continued to be shaken under the same condition for an additional 4 hours. Then LC/MS showed that starting materials were consumed. After filtration, the filtrate was concentrated to yield the desired product. LCMS (M+H)+: m/z=264.3.
Name
7-{[tert-Butyl(dimethyl)silyl]oxy}quinoline
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
reduced product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].CO>[Pd]>[Si:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH2:13][CH2:14][CH2:15][NH:16]2)=[CH:11][CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
7-{[tert-Butyl(dimethyl)silyl]oxy}quinoline
Quantity
0.4 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C2C=CC=NC2=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
reduced product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
shaken for 1 hour under hydrogen atmosphere (50 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
STIRRING
Type
STIRRING
Details
to be shaken under the same condition for an additional 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
were consumed
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C2CCCNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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